7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic aromatic framework fused with a piperazine substituent. The structure includes a furan-2-yl group at position 7 and a 3-(trifluoromethyl)phenyl moiety attached to the piperazine ring.
Properties
Molecular Formula |
C24H23F3N4O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
7-(furan-2-yl)-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H23F3N4O2/c1-15-22-19(12-16(13-20(22)32)21-6-3-11-33-21)29-23(28-15)31-9-7-30(8-10-31)18-5-2-4-17(14-18)24(25,26)27/h2-6,11,14,16H,7-10,12-13H2,1H3 |
InChI Key |
PZBXGZIZRGIDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)CC(CC2=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the quinazolinone core, followed by the introduction of the furan and trifluoromethylphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors and other advanced technologies to enhance reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. The incorporation of piperazine and trifluoromethyl groups in the structure enhances its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and leukemia (K562) models .
-
Antidepressant Properties :
- The piperazine moiety is known for its antidepressant effects. Compounds featuring this structure have been evaluated for their ability to modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. This compound may exhibit similar properties, warranting further investigation into its psychotropic effects .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological profile. Key modifications, such as altering the substituents on the quinazolinone core or varying the piperazine substituents, can significantly impact its biological activity. For example:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve membrane permeability.
- Furan Ring : Contributes to potential interactions with biological targets due to its electron-rich nature.
Case Study 1: Anticancer Efficacy
In a study conducted on a series of quinazolinone derivatives, one compound demonstrated an IC50 value of 11.10 µg/mL against K562 cells, indicating potent anticancer activity. The presence of the trifluoromethyl group was critical in enhancing cytotoxicity compared to other analogs lacking this substitution .
Case Study 2: Antimicrobial Testing
A recent assay evaluated the antimicrobial effects of various derivatives, including the target compound. Results showed that it exhibited an MIC (Minimum Inhibitory Concentration) lower than that of conventional drugs like ciprofloxacin and ketoconazole against certain pathogens, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one (CAS: 850765-28-5)
- Structural Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 1,3-benzodioxol-5-ylmethyl substituent on the piperazine ring .
- Implications :
- The benzodioxole group may enhance metabolic stability compared to the trifluoromethylphenyl group, which is electron-withdrawing and lipophilic.
- Benzodioxole derivatives often exhibit improved binding affinity to serotonin or dopamine receptors due to their planar aromatic structure.
Comparative Table
Research Findings and Challenges
Computational Insights
While crystallographic data for the target compound are unavailable, tools like the CCP4 suite (used for protein crystallography) could model its interactions with biological targets . For example:
- The trifluoromethyl group may stabilize hydrophobic pockets in kinase binding sites.
- The furan-2-yl moiety could engage in π-π stacking with aromatic residues.
Biological Activity
The compound 7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a trifluoromethyl group, and a piperazine moiety. This unique combination of functional groups contributes to its biological activity.
Chemical Formula
- Molecular Formula: C₁₈H₁₈F₃N₃O
- Molecular Weight: 357.35 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various strains of bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-(furan-2-yl)-4-methyl... | S. aureus | 10 µg/mL |
| 7-(furan-2-yl)-4-methyl... | E. coli | 15 µg/mL |
These results indicate that the compound may possess effective antibacterial properties, particularly against resistant strains like MRSA .
Anti-inflammatory Potential
The anti-inflammatory effects of quinazoline derivatives have been widely studied. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.
Case Study: Cytokine Inhibition
In vitro studies showed that the compound significantly reduced the secretion of TNF-α in human cell lines, indicating its potential as an anti-inflammatory agent. The IC50 value was determined to be approximately 6.5 µM, suggesting potent activity .
Anticancer Properties
Quinazoline derivatives are also recognized for their anticancer potential. The compound has been tested against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (lung cancer) | 5.0 | Cytotoxic |
| MCF-7 (breast cancer) | 8.0 | Cytotoxic |
The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer therapeutic agent .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as kinases involved in cell signaling pathways. For example, it has been suggested that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) and Aurora kinases, which are critical in cancer progression .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound to target proteins. These studies indicate a strong interaction between the compound and key receptors involved in tumor growth and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
